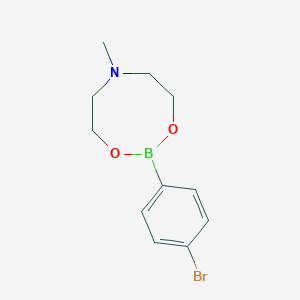
1,2-Dilauroyl-sn-glycerol
Vue d'ensemble
Description
1,2-Dilauroyl-sn-glycerol is a type of diacylglycerol (DAG) involved in phospholipid metabolism . It is a substrate of diacylglycerol kinase . It is also a polymerization initiator used in the synthesis of ®-3-((2-bromo-2-methylpropanoyl)oxy)propane-1,2-diyl didodecanoate (BMPD) .
Synthesis Analysis
1,2-Dilauroyl-sn-glycerol is a polymerization initiator used in the synthesis of ®-3-((2-bromo-2-methylpropanoyl)oxy)propane-1,2-diyl didodecanoate (BMPD) . During the biosynthesis of sphingomyelin, 1,2-sn-diacylglycerols are produced from phosphatidylcholine by an exchange reaction with ceramide catalysed by the sphingomyelin synthases SMS1 and SMS2 in the trans-Golgi and plasma membrane .Molecular Structure Analysis
The molecular structure of 1,2-Dilauroyl-sn-glycerol has been determined in commonly accepted biologically relevant fluid phase .Chemical Reactions Analysis
1,2-Dilauroyl-sn-glycerol is a prime regulator of biological functions, especially in platelets . It activates protein kinase C . It is also involved in the transbilayer movement of diacylglycerols in phospholipid bilayers .Physical And Chemical Properties Analysis
1,2-Dilauroyl-sn-glycerol has a molecular weight of 456.70 . It has an optical activity of [α]20/D −3.5±1°, c = 3% in chloroform . Its melting point is approximately 47 °C .Applications De Recherche Scientifique
Role in Lipid Biochemistry
1,2-Dilauroyl-sn-glycerol is a type of saturated diacylglycerol (DAG) with lauric acid (12:0) side-chains attached at both the sn-1 and sn-2 positions . It plays a significant role in lipid biochemistry, particularly in the study of lipid bilayers .
Induction of Lateral Phase Separation
Long-chain DAGs like 1,2-Dilauroyl-sn-glycerol, when incorporated into model lipid bilayers, have been shown to induce lateral phase separation of the lipids into regions of different fluidities . This property is crucial in studying the behavior of lipids and their role in cellular processes.
Second Messenger Signal Transduction
The ability of 1,2-Dilauroyl-sn-glycerol to induce lateral phase separation may play a role in second messenger signal transduction . This is an important area of study in understanding how cells respond to various stimuli.
Involvement in Phospholipid Metabolism
1,2-Dilauroyl-sn-glycerol is involved in phospholipid metabolism . It is a substrate of diacylglycerol kinase, an enzyme that plays a key role in the metabolism of lipids .
Activation of Protein Kinase C (PKC)
1,2-Dilauroyl-sn-glycerol is known to activate Protein Kinase C (PKC) . PKC is a key regulator of signal transduction, cellular regulation, and tumor promotion . Therefore, this compound can be used in research related to these areas.
Role in Tumor Promotion Studies
Given its ability to activate PKC, 1,2-Dilauroyl-sn-glycerol can be used in studies related to tumor promotion . This makes it a valuable compound in cancer research.
Mécanisme D'action
Target of Action
1,2-Dilauroyl-sn-glycerol is a type of diacylglycerol (DAG) that plays a significant role in phospholipid metabolism . It is a substrate of diacylglycerol kinase , an enzyme that catalyzes the conversion of DAG to phosphatidic acid, thus playing a crucial role in lipid signaling pathways .
Mode of Action
1,2-Dilauroyl-sn-glycerol, as a DAG, is involved in the activation of Protein Kinase C (PKC) . PKC is a family of protein kinases that play key roles in cellular regulation and signal transduction . The activation of PKC by DAG leads to a series of phosphorylation events that result in the regulation of various cellular functions .
Biochemical Pathways
The primary biochemical pathway involving 1,2-Dilauroyl-sn-glycerol is the phosphatidylinositol signaling system . In this pathway, phosphatidylinositol 4,5-bisphosphate is hydrolyzed by Phospholipase C to form inositol trisphosphate (IP3) and diacylglycerol (DAG) . DAG remains in the membrane and activates PKC, leading to downstream effects such as cell proliferation, differentiation, and secretion .
Result of Action
The activation of PKC by 1,2-Dilauroyl-sn-glycerol can lead to a variety of cellular responses, including changes in gene expression, cell proliferation, and apoptosis . These changes can have significant effects on cellular function and could potentially be harnessed for therapeutic purposes.
Action Environment
The action of 1,2-Dilauroyl-sn-glycerol is influenced by various environmental factors. For instance, the presence of other lipids in the cell membrane can affect the ability of 1,2-Dilauroyl-sn-glycerol to interact with its targets . Additionally, factors such as pH and temperature can influence the stability and efficacy of 1,2-Dilauroyl-sn-glycerol .
Orientations Futures
1,2-Dilauroyl-sn-glycerol is a saturated diacylglycerol and may play a role in second messenger signal transduction . It is used in in silico studies of model membranes . Under specific experimental conditions, they exhibit similar phase transition properties as zwitterionic phosphatidylcholines . It is also used in lipid-based particle drug delivery studies .
Propriétés
IUPAC Name |
[(2S)-2-dodecanoyloxy-3-hydroxypropyl] dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O5/c1-3-5-7-9-11-13-15-17-19-21-26(29)31-24-25(23-28)32-27(30)22-20-18-16-14-12-10-8-6-4-2/h25,28H,3-24H2,1-2H3/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQOAWVKVDAJOI-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501344179 | |
| Record name | (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | DG(12:0/12:0/0:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0093027 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
1,2-Dilauroyl-sn-glycerol | |
CAS RN |
60562-15-4 | |
| Record name | Dodecanoic acid, (1S)-1-(hydroxymethyl)-1,2-ethanediyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060562154 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S)-1-(Dodecanoyloxy)-3-hydroxypropan-2-yl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501344179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,2-Dilauroyl-sn-glycerol interact with phospholipid bilayers, and what are the implications of this interaction?
A: 1,2-Dilauroyl-sn-glycerol (1,2-DLG) readily incorporates into phospholipid bilayers, forming stable structures without causing phase separation, even at concentrations up to 20 mol% []. The molecule orients itself within the bilayer with its glycerol backbone perpendicular to the plane of the membrane, allowing both carbonyl groups to interact with the aqueous environment via hydrogen bonding []. This orientation is similar to that observed in phosphatidylethanolamine and some phosphatidylcholine molecules. Interestingly, 1,2-DLG exhibits remarkably fast transbilayer movement compared to phospholipids, suggesting a potential role in altering membrane fluidity and dynamics [].
Q2: What insights have molecular dynamics simulations provided into the behavior of 1,2-Dilauroyl-sn-glycerol at the water interface?
A: Molecular dynamics simulations have revealed key insights into 1,2-DLG's behavior at interfaces [, , ]. These simulations show that the presence of an aqueous interface induces layering of 1,2-DLG molecules []. Furthermore, the inclusion of cosurfactants, such as monoglycerides and fatty acids, in the system can significantly lower the surface tension at the 1,2-DLG/water interface []. This effect is attributed to the cosurfactants' ability to disrupt the interfacial organization of 1,2-DLG molecules, leading to a more disordered arrangement []. Interestingly, the presence or absence of charges on the fatty acids did not significantly alter their ability to lower surface tension, suggesting that their amphiphilic nature plays a more dominant role in this phenomenon [].
Q3: Can you elaborate on the structural characterization of 1,2-Dilauroyl-sn-glycerol, particularly regarding its conformation at different interfaces?
A: 1,2-Dilauroyl-sn-glycerol is characterized by a glycerol backbone esterified to two lauric acid chains at the sn-1 and sn-2 positions. While the exact conformation can vary depending on its environment, research suggests that the presence of an interface influences its structural organization. In a study using a combination of coarse-grained and all-atom molecular dynamics simulations, 1,2-dilauroyl-sn-glycerol-3-phosphatidylcholine (DLPC) monolayers at water/vapor and water/octane interfaces were analyzed []. Results showed that while the polar regions of DLPC adopted similar structures at both interfaces, the hydrophobic tails exhibited distinct conformations. At the water/octane interface, the DLPC tails were less extended and more tilted or folded compared to their arrangement at the water/vapor interface []. This difference highlights the significant impact of the interfacial environment on the molecule's conformation, potentially influencing its interactions with other molecules in these regions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



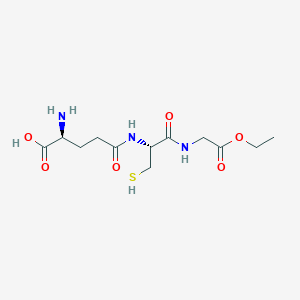
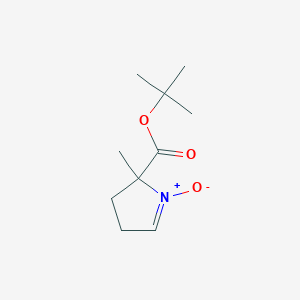
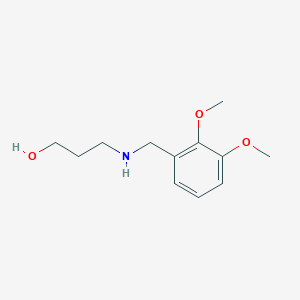
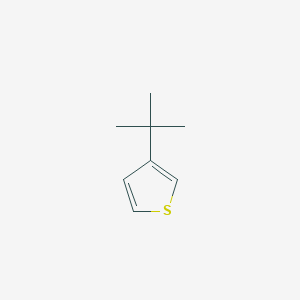


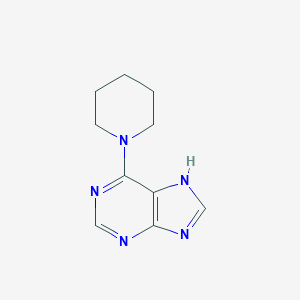

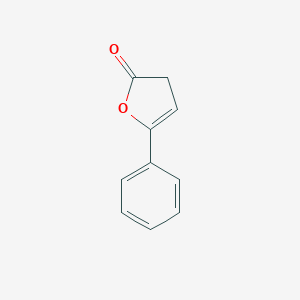
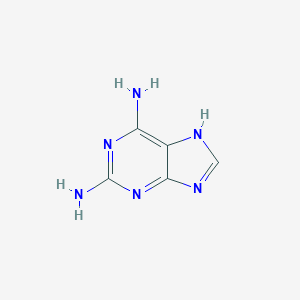
![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)

